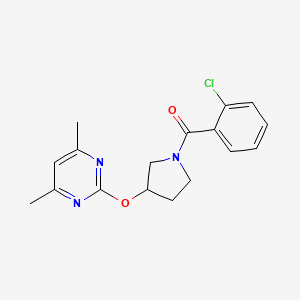

(2-Chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, also known as CEP-26401, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. In

Applications De Recherche Scientifique

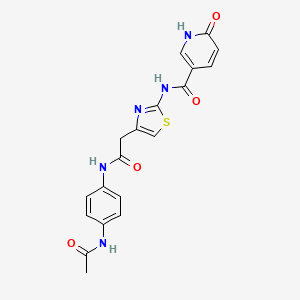

Antimicrobial and Anticancer Applications

Research has shown that derivatives of this compound, such as novel pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives, exhibit potential as antimicrobial and anticancer agents. For instance, Hafez et al. (2016) synthesized a series of novel compounds that displayed significant antimicrobial and higher anticancer activity compared to the reference drug, doxorubicin, showcasing the compound's versatility in drug development against infectious diseases and cancer H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016.

Chemical Synthesis and Structural Analysis

Further applications include the synthesis of complex molecular structures for exploring fundamental chemistry and developing new materials. For example, Matsuda et al. (1976) investigated the formation of heterocyclic compounds using N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea, leading to the creation of imidazolidinone, triazinone, and pyrimidinone derivatives, highlighting the compound's role in innovative chemical synthesis Isamu Matsuda, Sakae Yamamoto, & Yoshio Ishii, 1976.

Molecular Docking and Modeling

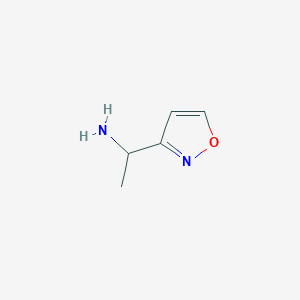

The exploration of molecular docking and modeling is another crucial application. Research has been conducted on synthesizing new compounds with specific molecular structures for potential use in overcoming microbial resistance to pharmaceuticals. Katariya et al. (2021) synthesized and conducted a molecular docking study on 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, demonstrating the compound's utility in designing drugs with precise target interactions Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021.

Mécanisme D'action

Target of Action

It is known that 2-chloro-4,6-dimethylpyrimidine, a related compound, exhibits antiviral activity . This suggests that the compound may interact with viral proteins or enzymes, disrupting their function and inhibiting viral replication.

Mode of Action

Based on the antiviral activity of related compounds , it can be hypothesized that this compound may interfere with the replication machinery of viruses, thereby inhibiting their proliferation.

Biochemical Pathways

Given the antiviral activity of related compounds , it is plausible that this compound may affect pathways related to viral replication and protein synthesis.

Result of Action

Based on the antiviral activity of related compounds , it can be hypothesized that this compound may inhibit viral replication, leading to a decrease in viral load.

Propriétés

IUPAC Name |

(2-chlorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c1-11-9-12(2)20-17(19-11)23-13-7-8-21(10-13)16(22)14-5-3-4-6-15(14)18/h3-6,9,13H,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGVFRPSJXFVPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2963697.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2963699.png)

![N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2963701.png)

![Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2963707.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2963709.png)

![N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2963711.png)